molecular formula C19H24N2O4S2 B2911227 N-methyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)-4-propylbenzenesulfonamide CAS No. 1251671-49-4

N-methyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)-4-propylbenzenesulfonamide

Cat. No.: B2911227
CAS No.: 1251671-49-4
M. Wt: 408.53
InChI Key: DBMVFNZLQPHYRY-UHFFFAOYSA-N
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Description

N-methyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)-4-propylbenzenesulfonamide is a structurally complex molecule featuring a thiophene core substituted with a morpholine-4-carbonyl group and a benzenesulfonamide moiety. This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides and heterocycles play critical roles .

Properties

IUPAC Name

N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-3-4-15-5-7-16(8-6-15)27(23,24)20(2)17-9-14-26-18(17)19(22)21-10-12-25-13-11-21/h5-9,14H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMVFNZLQPHYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Containing Derivatives

4-Sulfonanilide CGRP Receptor Antagonists ()

Compounds like (~)-4-[(2-chlorophenyl)sulfinyl]-N-methyl-N-(2-methylphenyl)-3-nitrobenzamide share a sulfonamide/sulfinyl backbone but differ in substituents. The title compound’s sulfonamide group (versus sulfinyl in ) offers greater metabolic stability, while the morpholine-carbonyl-thiophene moiety may improve target affinity compared to nitrobenzamide derivatives. Notably, the propyl group in the title compound could enhance membrane permeability relative to chlorophenyl or thiazolyl groups in antagonists .

N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide ()

This methanesulfonamide derivative lacks the thiophene core but shares a sulfonamide-aromatic linkage. The chloroacetyl group in introduces electrophilic reactivity, contrasting with the title compound’s non-reactive propyl chain.

Thiophene-Based Analogues

2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide ()

Both compounds feature a thiophene ring with carboxamide substituents. However, the title compound’s morpholine-4-carbonyl group replaces the methylphenylimino and chlorophenyl groups in . This substitution may reduce steric hindrance and improve solubility. The compound exhibits analgesic and antimicrobial activities, suggesting the title compound could be optimized for similar targets but with enhanced pharmacokinetics due to morpholine’s polarity .

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()

These triazole-thiones incorporate a sulfonylphenyl group but lack the thiophene scaffold. The title compound’s benzenesulfonamide and thiophene core may confer distinct electronic properties, as evidenced by IR spectral differences: the title compound’s sulfonamide NH stretches (~3300 cm⁻¹) align with ’s thione NH bands (3278–3414 cm⁻¹), but its C=O (morpholine-carbonyl) and sulfonamide S=O vibrations (~1660 cm⁻¹ and ~1150 cm⁻¹) differ from triazoles’ C=S (~1250 cm⁻¹) .

Structural and Functional Data Table

Compound Class Key Features Bioactivity/Applications Key Differentiators from Title Compound
Sulfinyl-nitrobenzamides Sulfinyl group, nitro substituent, aromatic backbone CGRP receptor antagonists Less stable sulfinyl group; absence of thiophene
Triazole-thiones Triazole core, sulfonylphenyl, thione tautomer Antimicrobial, enzyme inhibition No morpholine or benzenesulfonamide; different heterocycle
Thiophene-carboxamides Thiophene, imino, chlorophenyl substituents Analgesic, anti-inflammatory Lack of sulfonamide; lower solubility
Methanesulfonamide derivatives Chloroacetyl, methanesulfonamide Electrophilic reactivity No thiophene; reactive chloroacetyl group

Research Findings and Implications

  • Synthetic Routes : The title compound’s synthesis likely involves coupling a morpholine-carbonyl-thiophene intermediate with 4-propylbenzenesulfonamide, contrasting with ’s hydrazide-isothiocyanate route for triazoles .
  • Spectroscopic Profile : Distinct IR bands for sulfonamide (S=O at ~1150 cm⁻¹, NH at ~3300 cm⁻¹) and morpholine-carbonyl (C=O at ~1660 cm⁻¹) differentiate it from sulfinyl or thione-containing analogs .
  • The morpholine group may enhance blood-brain barrier penetration relative to ’s nitrobenzamides .

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